molecular formula C9H10N4O2 B11896878 4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid

4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid

Cat. No.: B11896878
M. Wt: 206.20 g/mol
InChI Key: OBTIKMFPDAQOKK-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 2,6-dimethylpyridine-3,5-dicarboxylic acid with guanidine under acidic conditions, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolopyrimidines .

Scientific Research Applications

4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This is particularly relevant in its role as a kinase inhibitor, where it interferes with the phosphorylation process essential for cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a potent kinase inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

4-amino-2,6-dimethylpyrrolo[3,4-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C9H10N4O2/c1-4-11-6-5(8(10)12-4)3-13(2)7(6)9(14)15/h3H,1-2H3,(H,14,15)(H2,10,11,12)

InChI Key

OBTIKMFPDAQOKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N(C=C2C(=N1)N)C)C(=O)O

Origin of Product

United States

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